molecular formula C13H21BN2O4 B1430878 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester CAS No. 1616930-46-1

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester

Cat. No.: B1430878
CAS No.: 1616930-46-1
M. Wt: 280.13 g/mol
InChI Key: PAWIGDVBKPYTID-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety attached to a pyrazole ring. Boronic esters are known for their versatility in organic synthesis and their ability to form stable complexes with diols, making them valuable intermediates in the synthesis of various organic compounds.

Mechanism of Action

Target of Action

It’s known that boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize these compounds . This process is crucial for many transformations, including the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process is a key step in various synthetic transformations, including the suzuki–miyaura coupling . This coupling is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by environmental factors such as ph . For instance, these compounds are only marginally stable in water and their hydrolysis rate can be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This makes it a valuable tool in organic synthesis . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which these compounds are used should be carefully considered, especially when they are used for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester typically involves the reaction of 3-(Ethoxycarbonyl)-1-methylpyrazole with a boronic acid derivative in the presence of a suitable catalyst. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid pinacol ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 3-Ethoxycarbonylphenylboronic acid pinacol ester
  • 4-Methylphenylboronic acid pinacol ester

Uniqueness

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other boronic esters. This structural feature enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-7-18-11(17)9-8-10(16(6)15-9)14-19-12(2,3)13(4,5)20-14/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIGDVBKPYTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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